1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole and a trimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.
Introduction of the Benzo[d][1,3]dioxole Group: This step might involve the use of benzo[d][1,3]dioxole derivatives in a coupling reaction.
Attachment of the Trimethylphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, potentially as a drug candidate.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and trimethylphenylsulfonyl groups might play crucial roles in binding to these targets, influencing biological pathways and eliciting a response.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.
4-((2,3,4-Trimethylphenyl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole group, which may affect its binding properties and applications.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-4-7-21(17(3)16(15)2)28(24,25)23-10-8-22(9-11-23)13-18-5-6-19-20(12-18)27-14-26-19/h4-7,12H,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILFZYWJVQCIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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